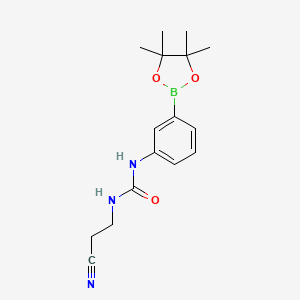

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Descripción

This compound is a urea derivative functionalized with a 2-cyanoethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety on the phenyl ring. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .

Propiedades

Número CAS |

874299-13-5 |

|---|---|

Fórmula molecular |

C16H22BN3O3 |

Peso molecular |

315.2 g/mol |

Nombre IUPAC |

1-(2-cyanoethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

InChI |

InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)12-7-5-8-13(11-12)20-14(21)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H2,19,20,21) |

Clave InChI |

JCZQMUIXAKSWMY-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.

Introduction of the Cyanoethyl Group: This step may involve the alkylation of the urea derivative with a cyanoethyl halide.

Attachment of the Dioxaborolane Group: The final step involves the coupling of the phenyl ring with a dioxaborolane derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanoethyl group may yield carboxylic acids, while reduction may yield primary amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: May be explored for its pharmacological properties or as a precursor to drug candidates.

Industry: Could be used in the manufacture of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of aryl boronate-ureas with variable substituents on the urea nitrogen or phenyl ring. Key analogs include:

Actividad Biológica

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of organoboron compounds, which have gained attention for their applications in drug development and as therapeutic agents.

- Chemical Name : 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Molecular Formula : C16H21BN2O3

- Molecular Weight : 300.16 g/mol

- CAS Number : 775351-59-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to form stable complexes with biomolecules, potentially influencing cellular processes such as signaling pathways and enzyme activities.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases involved in tumor growth and proliferation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are crucial in metabolic pathways related to cancer and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Neuroprotective Effects : Some studies indicate that organoboron compounds may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival.

Case Studies and Research Findings

Recent research has focused on elucidating the specific biological pathways affected by this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the growth of several cancer cell lines including breast and lung cancer cells. The IC50 values indicate a promising potency compared to standard chemotherapeutic agents.

- In Vivo Studies : Animal model studies are underway to assess the efficacy and safety profile of this compound in a living organism. Early results suggest significant tumor reduction with minimal side effects when administered at optimal dosages.

Safety Profile

The safety profile of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is still under investigation. Toxicological studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity or adverse effects on vital organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.